1,4-Bis((o-tolyloxy)acetyl)piperazine
Description
1,4-Bis((o-tolyloxy)acetyl)piperazine is a piperazine derivative featuring two ortho-tolyloxyacetyl substituents at the 1,4-positions of the piperazine ring. The ortho-tolyloxy group (C₇H₇O) consists of a methyl-substituted benzene ring at the ortho position, linked via an oxygen atom to an acetyl moiety. Piperazine-based compounds are widely studied for their diverse applications, including pharmaceuticals, polymers, and materials science, due to their modular synthesis and tunable properties .
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-1-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O4/c1-17-7-3-5-9-19(17)27-15-21(25)23-11-13-24(14-12-23)22(26)16-28-20-10-6-4-8-18(20)2/h3-10H,11-16H2,1-2H3 |
InChI Key |
RQYIJSLZUGNKGP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3C |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1,4-Bis((o-tolyloxy)acetyl)piperazine and its analogs:
*Calculated based on o-tolyloxy (C₇H₇O) and acetyl (C₂H₃O) groups.
Key Observations:
- Lipophilicity: The ortho-methyl group in o-tolyloxy increases lipophilicity compared to unsubstituted phenoxy derivatives .
- Solubility: Morpholino and hydroxyethyl substituents enhance water solubility via polar interactions, whereas aryl groups (e.g., nitrophenyl) reduce it .
- Thermal Stability : Nitrophenyl derivatives exhibit higher rigidity and melting points due to strong electron-withdrawing effects .
Key Observations:
- Green Chemistry : Maghnite clay catalysts enable solvent-free synthesis of methacryloyl-piperazine polymers with moderate yields .
- Microwave Synthesis : Accelerates reactions for thiadiazole-piperazine hybrids, improving efficiency .
Key Observations:
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